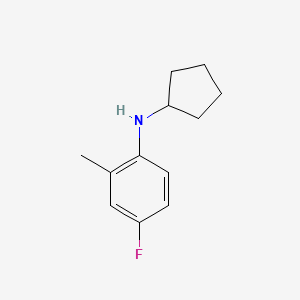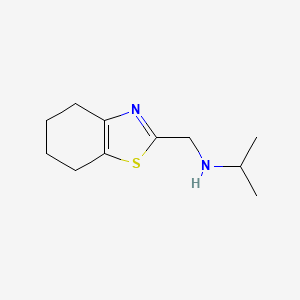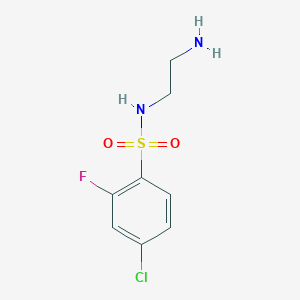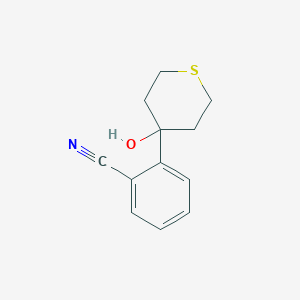![molecular formula C12H17NO2 B13249742 n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
n-Neopentylbenzo[d][1,3]dioxol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Neopentylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by a benzo[d][1,3]dioxole ring substituted with a neopentyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for n-Neopentylbenzo[d][1,3]dioxol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
n-Neopentylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
n-Neopentylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to induce apoptosis and cell cycle arrest in cancer cell lines
Industry: It may be used in the development of new polymers and nanocomposites, as well as in the synthesis of specialty chemicals.
作用機序
The mechanism of action of n-Neopentylbenzo[d][1,3]dioxol-5-amine in biological systems involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to mitotic blockade and apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
類似化合物との比較
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole ring and have been evaluated for their antitumor properties.
Uniqueness
n-Neopentylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzo[d][1,3]dioxole derivatives and may contribute to its specific interactions with molecular targets.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(2,2-dimethylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)7-13-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3 |
InChIキー |
PGRTVOBTMMWLHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)






![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)


